molecular formula C10H17N3O B13483452 Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine

Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine

Cat. No.: B13483452
M. Wt: 195.26 g/mol
InChI Key: MPFVLTQYOBCEMM-WCBMZHEXSA-N
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Description

Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine is a complex organic compound with a unique structure that includes a pyrazole ring and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine typically involves multiple steps, starting with the preparation of the pyrazole and oxane rings The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions The oxane ring is often formed via cyclization reactions involving epoxides and alcohols

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides replace the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanol
  • [(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanoic acid

Uniqueness

Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine is unique due to its specific combination of a pyrazole ring and an oxane ring, along with the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]methanamine

InChI

InChI=1S/C10H17N3O/c1-13-7-9(6-12-13)10-8(5-11)3-2-4-14-10/h6-8,10H,2-5,11H2,1H3/t8-,10+/m0/s1

InChI Key

MPFVLTQYOBCEMM-WCBMZHEXSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)CN

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)CN

Origin of Product

United States

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